N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide
Description
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a synthetic acetamide derivative featuring a 5-chloroindole core linked via an ethyl chain to a pyridazinone moiety substituted with a 2-fluorophenyl group. The chloro and fluoro substituents likely enhance lipophilicity and binding interactions, while the pyridazinone may contribute to metabolic stability .
Properties
IUPAC Name |
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[3-(2-fluorophenyl)-6-oxopyridazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClFN4O2/c23-15-5-6-19-17(11-15)14(12-26-19)9-10-25-21(29)13-28-22(30)8-7-20(27-28)16-3-1-2-4-18(16)24/h1-8,11-12,26H,9-10,13H2,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHKDPXWTBYUHDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN(C(=O)C=C2)CC(=O)NCCC3=CNC4=C3C=C(C=C4)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClFN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multiple steps, starting with the preparation of the indole and pyridazinone moieties. The indole moiety can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The pyridazinone moiety can be prepared through the cyclization of appropriate hydrazine derivatives with diketones . The final step involves coupling the two moieties through an amide bond formation, typically using coupling reagents such as EDCI or DCC in the presence of a base .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for efficient heat and mass transfer, as well as the implementation of purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The carbonyl group in the pyridazinone moiety can be reduced to form hydroxyl derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often require the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3).
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Hydroxyl derivatives of the pyridazinone moiety.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, modulating their activity . The pyridazinone moiety may also contribute to the compound’s biological activity by interacting with different molecular targets . Together, these interactions can lead to the modulation of cellular processes, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Key Observations:
Indole Modifications: The 5-chloro group in the target compound contrasts with the 6-fluoro substitution in . Chlorine’s larger atomic radius and higher lipophilicity may improve target binding compared to fluorine’s electron-withdrawing effects.
Pyridazinone/Phenyl Variations: The target’s 2-fluorophenyl group is simpler than the 4-fluoro-2-methoxyphenyl in . Methoxy groups increase solubility but may reduce CNS penetration due to polarity. Compound replaces pyridazinone with a triazole ring, which could enhance metabolic stability through resistance to oxidative degradation.
The hydroxyl group in improves aqueous solubility but may limit blood-brain barrier penetration.
Research Findings and Implications
While pharmacological data for the target compound are unavailable in the provided evidence, structural comparisons allow hypotheses:
Pharmacokinetic Predictions
- Lipophilicity : The target compound’s 5-chloro and 2-fluorophenyl groups likely confer higher logP (~3.5) compared to the 6-fluoro analogue (~3.0) , favoring better tissue distribution but possibly shorter half-life due to CYP450 metabolism.
- Solubility : The absence of polar groups (e.g., methoxy in , hydroxyl in ) may limit aqueous solubility, necessitating formulation adjustments.
Target Engagement Hypotheses
Biological Activity
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by its IUPAC name and molecular formula:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C18H18ClFN4O2 |
| Molecular Weight | 368.82 g/mol |
The biological activity of this compound is primarily attributed to its interaction with specific protein targets involved in cell signaling pathways. The indole moiety is known for its ability to bind to various receptors, potentially modulating their activity. The presence of chloro and fluoro substituents enhances the compound's binding affinity and specificity, which may lead to inhibition or activation of key signaling pathways involved in cancer cell proliferation and survival.
Anticancer Properties
Recent studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, a structure-activity relationship (SAR) study indicated that modifications in the indole and pyridazine moieties can significantly affect the compound's efficacy.
Key Findings:
- Inhibition of EGFR Pathway: The compound has shown promising results as an inhibitor of the epidermal growth factor receptor (EGFR), a common target in cancer therapy. In vitro assays reported an IC50 value in the nanomolar range, comparable to established EGFR inhibitors like osimertinib .
- Induction of Apoptosis: The compound was found to induce apoptosis in cancer cells by increasing levels of pro-apoptotic proteins such as Bax while decreasing anti-apoptotic proteins like Bcl-2. This dual action suggests a potential mechanism for its anticancer effects .
Antimicrobial Activity
In addition to its anticancer properties, preliminary studies have suggested that the compound may possess antimicrobial activity. Its structural components are known to interact with bacterial membranes, potentially disrupting their integrity.
Study 1: Antiproliferative Evaluation
A recent study evaluated a series of indole derivatives, including this compound. The results indicated that this compound exhibited significant antiproliferative activity against several cancer cell lines with GI50 values ranging from 29 nM to 78 nM .
Study 2: Mechanistic Insights
Computational docking studies revealed favorable binding modes between the compound and EGFR active sites, supporting its role as a potent inhibitor. The study highlighted the importance of specific functional groups in enhancing binding affinity and selectivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
